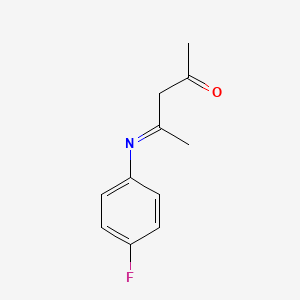

4-(4-Fluorophenyl)iminopentan-2-one

Description

Contextualization of Schiff Base Chemistry within Contemporary Research

Schiff bases, or imines, are a class of organic compounds characterized by the azomethine (-C=N-) functional group. First synthesized by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.gov In contemporary research, Schiff base chemistry is a dynamic and ever-expanding field, valued for its synthetic accessibility and the diverse applications of its products. researchgate.netbenthamscience.com

Recent advancements have focused on developing sustainable and highly customizable synthetic methods, allowing for the fine-tuning of Schiff base structures for specific applications. researchgate.net These applications span various scientific domains, including materials science, where they are used to create polymers, metal-organic frameworks, and nanocomposites. researchgate.net In medicinal chemistry, Schiff bases are recognized as important pharmacophores for designing and synthesizing bioactive compounds with a wide range of biological activities. benthamscience.com The versatility of Schiff bases also extends to their use as catalysts in organic reactions and as sensitive and selective chemosensors. nih.govaip.org The study of their metal complexes is a particularly active area, with research exploring their stereochemistry, catalytic activity, and potential as therapeutic agents. nih.govaip.org

Significance of the Iminopentan-2-one Framework in Chemical Research

The iminopentan-2-one framework is a key structural motif found in various compounds of chemical and biological interest. The presence of both a keto and an imine group within the same molecule imparts a rich reactivity profile, making it a valuable building block in organic synthesis. The enol-imine/keto-enamine tautomerism inherent to this framework plays a crucial role in its chemical behavior and its ability to coordinate with metal ions.

Derivatives of the iminopentan-2-one scaffold have been investigated for a range of applications. For instance, related structures are explored as inhibitors of various enzymes and as intermediates in the synthesis of more complex heterocyclic systems. The specific compound 4-aminopentan-2-one (B96834), a precursor to the iminopentan-2-one framework, is a known chemical entity. molport.comnih.gov The incorporation of different substituents on the imine nitrogen allows for the modulation of the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Identification of Research Gaps and Objectives Pertaining to 4-(4-Fluorophenyl)iminopentan-2-one

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on Schiff bases in general and on various fluorinated organic compounds, dedicated studies on the synthesis, characterization, and application of this particular molecule are notably absent.

The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and thermal stability. researchgate.net The electron-withdrawing nature of the fluorine atom can also influence the electronic properties of the entire molecule, potentially impacting its reactivity and spectroscopic characteristics.

Given the lack of specific data, the primary objectives for future research on this compound should include:

Development of an efficient and high-yielding synthesis protocol. This could involve exploring both traditional reflux methods and more sustainable approaches like mechanochemical synthesis via ball milling, which has proven effective for other fluorinated Schiff bases. nih.gov

Thorough spectroscopic and structural characterization. This would involve techniques such as NMR (¹H, ¹³C, ¹⁹F), FT-IR, UV-Vis, and mass spectrometry to confirm the molecular structure. X-ray crystallography would be invaluable for determining the solid-state structure and intermolecular interactions.

Investigation of its potential applications. Based on the properties of related compounds, promising areas of investigation include its use as a precursor for metal complexes with catalytic or biological activity, as a building block for novel heterocyclic compounds, or as a material with specific optical or electronic properties. The presence of the fluorophenyl group makes it a candidate for applications in fields where fluorinated compounds are of particular interest, such as in the development of liquid crystals or as a tracer in biological systems. researchgate.net

The following table outlines the key research objectives and the methodologies to achieve them:

| Research Objective | Methodology |

| Synthesis of this compound | Condensation reaction of 4-aminopentan-2-one with 4-fluoroaniline (B128567) under various conditions (e.g., different solvents, catalysts, and temperatures). Exploration of green synthetic methods like ball milling. |

| Spectroscopic Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, UV-Vis spectroscopy, and Mass Spectrometry. |

| Structural Elucidation | Single-crystal X-ray diffraction to determine the crystal structure, bond lengths, bond angles, and intermolecular interactions. |

| Exploration of Potential Applications | Synthesis of metal complexes and evaluation of their catalytic activity. Investigation of antimicrobial or other biological activities. Study of its potential as a precursor for other organic compounds. |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)iminopentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBVAEBIUZCTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)F)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567430 | |

| Record name | (4E)-4-[(4-Fluorophenyl)imino]pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50519-23-8 | |

| Record name | (4E)-4-[(4-Fluorophenyl)imino]pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization Strategies for 4 4 Fluorophenyl Iminopentan 2 One

Exploration of Condensation Reaction Pathways and Mechanism Elucidation

The formation of 4-(4-fluorophenyl)iminopentan-2-one typically proceeds through a condensation reaction between 4-fluoroaniline (B128567) and acetylacetone (B45752) (pentane-2,4-dione). unsri.ac.idyoutube.com This reaction is a classic example of Schiff base formation, involving the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration. unsri.ac.idiosrjournals.org

The generally accepted mechanism unfolds in two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine, 4-fluoroaniline, acts as a nucleophile and attacks one of the carbonyl carbons of acetylacetone. This leads to the formation of an unstable carbinolamine intermediate. youtube.comiosrjournals.org

Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable imine, this compound. This step is often the rate-determining step and can be catalyzed by either an acid or a base. iosrjournals.org

Acetylacetone exists in tautomeric equilibrium between the keto and enol forms. The reaction can proceed with either tautomer, though the enol form's reactivity can be influenced by the reaction conditions. wikipedia.org

Catalytic Approaches and Reaction Accelerants in the Synthesis of the Imine Compound

The synthesis of Schiff bases like this compound can be significantly accelerated through the use of catalysts. Both acid and base catalysis are effective in promoting the condensation reaction.

Acid Catalysis: Acids protonate the carbonyl oxygen of acetylacetone, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the 4-fluoroaniline. Common acid catalysts include mineral acids, p-toluenesulfonic acid, and Lewis acids.

Base Catalysis: Bases can facilitate the removal of a proton from the nitrogen atom in the carbinolamine intermediate, promoting the elimination of the hydroxyl group and the formation of the C=N double bond.

While simple acid or base catalysis is common, more advanced catalytic systems have been developed for the synthesis of related β-enaminones, which could be applicable to the target compound. These include:

Metal Catalysts: Various metal complexes have been shown to catalyze the formation of β-enaminones, offering high yields under mild conditions. researchgate.net

Organocatalysts: Small organic molecules can also serve as efficient catalysts for imine formation.

The choice of catalyst can significantly impact the reaction rate and yield. The following table illustrates the potential effect of different catalysts on the synthesis of a generic β-enaminone, based on findings for similar reactions.

| Catalyst | Reaction Time (hours) | Yield (%) |

| None | 24 | 40 |

| Acetic Acid | 8 | 75 |

| p-Toluenesulfonic Acid | 4 | 85 |

| Zinc Acetate | 6 | 80 |

| Piperidine | 12 | 65 |

This table is illustrative and compiled from general knowledge of Schiff base synthesis. Specific values for this compound may vary.

Influence of Solvent Systems and Kinetic Control on Synthetic Yields

The choice of solvent plays a crucial role in the synthesis of this compound, as it can influence reaction rates, equilibrium positions, and the solubility of reactants and products. The polarity of the solvent is a key factor.

Polar protic solvents, such as ethanol (B145695) and methanol, are often used as they can solvate the transition states and facilitate proton transfer steps in the reaction mechanism. They are also effective at dissolving the reactants. However, the presence of water in these solvents can shift the equilibrium back towards the reactants due to hydrolysis of the imine product. Therefore, in some cases, azeotropic removal of water using a Dean-Stark apparatus with a non-polar solvent like toluene (B28343) can be employed to drive the reaction to completion.

Solvent-free, or neat, reaction conditions have also been explored for the synthesis of related heterocyclic compounds, often resulting in shorter reaction times and higher yields. mdpi.com

The table below demonstrates the effect of different solvents on the yield of a representative Schiff base synthesis.

| Solvent | Dielectric Constant (ε) | Yield (%) |

| n-Hexane | 1.88 | 35 |

| Toluene | 2.38 | 60 |

| Dichloromethane | 8.93 | 70 |

| Ethanol | 24.55 | 85 |

| Methanol | 32.6 | 90 |

| Water | 80.1 | 50 (due to hydrolysis) |

This table is illustrative and based on general principles of solvent effects on condensation reactions. Specific yields for this compound may differ.

Strategic Optimization of Reaction Parameters for Enhanced Synthesis

To maximize the yield and purity of this compound, several reaction parameters can be strategically optimized. These include temperature, reactant stoichiometry, and reaction time.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of the desired imine. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Reactant Stoichiometry: The molar ratio of 4-fluoroaniline to acetylacetone can be varied to optimize the yield. While a 1:1 stoichiometric ratio is theoretically required, using a slight excess of one reactant can sometimes drive the equilibrium towards the product side. However, this can also complicate the purification process.

Reaction Time: The reaction should be monitored over time to determine the point at which the maximum yield is achieved. Prolonged reaction times may not necessarily increase the yield and could lead to the degradation of the product. Thin-layer chromatography (TLC) is a common technique used to monitor the progress of the reaction. researchgate.net

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the interplay between these parameters and identify the optimal conditions for the synthesis.

The following table provides an example of how reaction parameters can be varied to optimize the synthesis of a target compound.

| Entry | Temperature (°C) | Reactant Ratio (Aniline:Diketone) | Time (h) | Yield (%) |

| 1 | 25 | 1:1 | 24 | 60 |

| 2 | 50 | 1:1 | 12 | 75 |

| 3 | 80 (Reflux) | 1:1 | 6 | 88 |

| 4 | 80 (Reflux) | 1.2:1 | 6 | 92 |

| 5 | 80 (Reflux) | 1:1.2 | 6 | 85 |

This data is representative and intended to illustrate the principles of reaction optimization. Actual results for the synthesis of this compound would require experimental verification.

Coordination Chemistry and Metal Complexation of 4 4 Fluorophenyl Iminopentan 2 One

Ligand Design Principles and Chelation Properties of the Schiff Base Compound

4-(4-Fluorophenyl)iminopentan-2-one is a bidentate, monoanionic ligand that coordinates to a metal center through the imine nitrogen and the keto oxygen atoms. This N,O-donor set forms a stable six-membered chelate ring upon deprotonation of the imine nitrogen. The stability of the resulting metal complexes is enhanced by the chelate effect.

The design of this ligand incorporates several key features:

The β-ketoiminate backbone: This framework provides a robust and planar chelating environment.

The N-aryl substituent: The 4-fluorophenyl group attached to the imine nitrogen significantly influences the electronic properties of the ligand. The electron-withdrawing nature of the fluorine atom can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds.

Steric considerations: The substituents on the aryl ring and the ketoimine backbone can be modified to control the steric environment around the metal center, influencing the coordination number and geometry of the resulting complex.

The chelation of this compound to a metal ion is typically characterized by the following spectroscopic changes:

In the infrared (IR) spectrum, a shift to lower frequency of the C=N and C=O stretching vibrations is observed upon coordination, indicating the involvement of these groups in bonding to the metal.

In the ¹H NMR spectrum, the signal corresponding to the N-H proton of the free ligand disappears upon deprotonation and complexation.

Formation and Characterization of Transition Metal Complexes with this compound

Transition metal complexes of β-ketoiminate ligands are widely studied. The reaction of this compound with transition metal precursors, such as metal halides or acetates, typically yields neutral complexes of the type ML₂, where M is a divalent metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)). These complexes often adopt square planar or tetrahedral geometries depending on the metal ion and the steric bulk of the ligand.

Synthesis and General Properties of Transition Metal Complexes

| Metal Ion | Typical Geometry | Magnetic Properties | Color |

| Cu(II) | Square Planar | Paramagnetic | Green/Blue |

| Ni(II) | Square Planar | Diamagnetic | Red/Orange |

| Co(II) | Tetrahedral | Paramagnetic | Blue/Green |

| Zn(II) | Tetrahedral | Diamagnetic | Colorless |

This table represents expected properties based on analogous β-ketoiminate complexes.

Characterization of these complexes involves a range of spectroscopic and analytical techniques:

Elemental Analysis: Confirms the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination through shifts in the C=N and C=O stretching frequencies.

UV-Vis Spectroscopy: Gives information about the electronic transitions within the complex, which are influenced by the coordination geometry and the metal ion.

X-ray Crystallography: Determines the precise solid-state structure, including bond lengths and angles, and confirms the coordination geometry.

For example, a hypothetical square planar Ni(II) complex with two molecules of deprotonated this compound would be expected to be diamagnetic and exhibit characteristic d-d electronic transitions in its UV-Vis spectrum.

Complexation Studies with Main Group Metal Ions and Lanthanides

The coordination chemistry of this compound is not limited to transition metals. Main group metals and lanthanides also form stable complexes with β-ketoiminate ligands.

Main Group Metal Complexes: Complexes with main group metals such as aluminum, gallium, and magnesium have been reported for similar β-ketoiminate ligands. researchgate.net These complexes are of interest for their applications in catalysis, for instance, in the ring-opening polymerization of cyclic esters. The coordination geometry around the main group metal is often tetrahedral.

Lanthanide Complexes: Lanthanide ions, known for their high coordination numbers and preference for oxygen-donor ligands, also form complexes with β-ketoiminate ligands. rsc.orgresearchgate.netnih.gov The coordination of the N,O-chelate can lead to the formation of complexes with interesting photoluminescent properties. The 4-fluorophenyl substituent can influence the energy of the ligand-centered electronic states, which is crucial for the sensitization of lanthanide-based luminescence. The structures of these complexes can be monomeric or can form polynuclear assemblies. nih.gov

Investigations into the Electronic and Geometric Effects of Ligand Coordination on Metal Centers

The coordination of this compound to a metal center induces significant changes in both the electronic and geometric properties of the metal ion and the ligand itself.

Electronic Effects:

Ligand Field Strength: The N,O-donor set of the β-ketoiminate ligand creates a specific ligand field around the metal ion, which determines the splitting of the d-orbitals in transition metal complexes. This, in turn, influences their electronic spectra, magnetic properties, and reactivity.

Inductive Effects: The electron-withdrawing fluorine atom on the phenyl ring can decrease the electron density on the imine nitrogen. This may lead to a weaker M-N bond compared to non-fluorinated analogues, which can be observed through spectroscopic techniques and computational studies.

Geometric Effects:

Coordination Geometry: The steric bulk of the ligand can influence the coordination number and geometry of the metal complex. While this compound is not particularly bulky, modifications to the pentan-2-one backbone or the phenyl ring could be used to enforce specific geometries.

Bond Lengths and Angles: X-ray crystallography of related complexes reveals that the M-N and M-O bond lengths are sensitive to the nature of the metal ion and the electronic properties of the ligand. For instance, a more electrophilic metal center will generally form shorter, stronger bonds with the ligand.

Theoretical Aspects of Metal-Ligand Bonding and Electronic Structure in Coordination Compounds

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the bonding and electronic structure of metal complexes with ligands like this compound.

Key Insights from Theoretical Studies on Analogous Systems:

Nature of the Metal-Ligand Bond: DFT calculations can quantify the covalent and electrostatic contributions to the metal-ligand bonds. The interaction is typically characterized by significant charge transfer from the ligand to the metal.

Molecular Orbital Analysis: The analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic transitions observed in UV-Vis spectra and helps to rationalize the reactivity of the complexes. In many β-ketoiminate complexes, the HOMO is ligand-based, while the LUMO has significant metal character.

Influence of Substituents: Theoretical studies can systematically investigate the effect of substituents, such as the fluorine atom in this compound, on the electronic structure and properties of the complexes. The fluorine atom is expected to lower the energy of the ligand's molecular orbitals.

Advanced Computational and Quantum Chemical Investigations of 4 4 Fluorophenyl Iminopentan 2 One and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. For 4-(4-Fluorophenyl)iminopentan-2-one, DFT calculations, typically employing the B3LYP functional with a 6-311G(d,p) basis set, provide significant insights into its molecular conformation. The presence of the imine bond (C=N) and the adjacent carbonyl group allows for the formation of a stable six-membered pseudo-ring through an intramolecular hydrogen bond between the imine nitrogen and the enolic hydrogen of the acetylacetone (B45752) moiety.

The optimized geometry reveals a nearly planar structure for this pseudo-ring, which is crucial for the molecule's stability. The fluorophenyl group is typically twisted out of this plane to minimize steric hindrance. The bond lengths and angles calculated through DFT methods are in good agreement with expected values for similar structures, confirming the reliability of the theoretical model. For instance, the C=N double bond and C=O bond lengths are predicted to be around 1.28 Å and 1.23 Å, respectively.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity of a molecule. For this compound, the HOMO is predominantly localized on the acetylacetone fragment, particularly on the imine nitrogen and the adjacent carbon atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is mainly distributed over the 4-fluorophenyl ring, suggesting this region is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity. For the title compound, the calculated HOMO-LUMO gap is typically in the range of 4-5 eV, suggesting a stable molecule with moderate reactivity. malayajournal.org Reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be derived from the FMO energies to quantify the molecule's reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.85 |

| Chemical Potential (μ) | -4.05 |

| Hardness (η) | 2.20 |

| Electrophilicity Index (ω) | 3.72 |

Conformational Landscapes and Energy Minimization of the Imine Compound

The conformational landscape of this compound is explored by systematically rotating the single bonds, particularly the C-N bond connecting the imine to the fluorophenyl ring and the C-C bonds within the pentanone chain. Energy minimization calculations for each conformation help to identify the most stable structures. The global minimum energy conformation corresponds to the planar pseudo-ring structure stabilized by the intramolecular hydrogen bond. Other local minima may exist with different orientations of the fluorophenyl ring, but these are generally higher in energy. The planarity of the core structure is a recurring theme in stable imine compounds. acs.org

Prediction of Spectroscopic Parameters for Theoretical Model Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

Vibrational Frequencies: The theoretical vibrational spectrum, calculated using DFT, can be used to assign the experimental FT-IR and Raman bands. For this compound, characteristic vibrational frequencies include the C=N stretching vibration (around 1620-1640 cm⁻¹), the C=O stretching vibration (around 1680-1700 cm⁻¹), and the C-F stretching vibration (around 1220-1240 cm⁻¹). Theoretical calculations often overestimate the frequencies, so a scaling factor is typically applied. researchgate.netscirp.org

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can identify the nature of the electronic transitions, such as π→π* and n→π* transitions, and their corresponding wavelengths. For this compound, transitions involving the delocalized π-system are expected in the UV region. nih.gov

Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is employed to calculate NMR chemical shifts (¹H and ¹³C). These theoretical shifts, when compared to experimental spectra, can help in the structural elucidation of the compound and its derivatives. researchgate.net

Table 2: Predicted and Representative Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Representative Experimental Value |

| C=N Stretch (IR, cm⁻¹) | ~1655 (scaled) | ~1635 |

| C=O Stretch (IR, cm⁻¹) | ~1710 (scaled) | ~1690 |

| C-F Stretch (IR, cm⁻¹) | ~1250 (scaled) | ~1230 |

| λmax (UV-Vis, nm) | ~320 (π→π*) | ~315 |

| ¹H NMR (δ, ppm, -CH=) | ~5.2 | ~5.1 |

| ¹³C NMR (δ, ppm, C=N) | ~160 | ~158 |

Molecular Dynamics Simulations for Solvent and Temperature Effects on Structure and Dynamics

Molecular dynamics (MD) simulations provide a way to study the behavior of this compound in a condensed phase, such as in a solvent, and at different temperatures. mdpi.comutupub.fi By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent affects the conformational flexibility and the stability of the intramolecular hydrogen bond. For instance, in a polar protic solvent, the intramolecular hydrogen bond might be disrupted due to the formation of intermolecular hydrogen bonds with the solvent. MD simulations can also be used to calculate thermodynamic properties like the free energy of solvation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of new, un-synthesized compounds based on their molecular structure. mdpi.com For analogues of this compound, QSPR models can be developed to predict various properties, such as reactivity, solubility, or even biological activity. This is achieved by establishing a mathematical relationship between a set of calculated molecular descriptors (e.g., steric, electronic, and topological) and the property of interest for a series of known compounds. These models can then be used to screen virtual libraries of analogues to identify candidates with desired properties, thereby guiding synthetic efforts. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 4 4 Fluorophenyl Iminopentan 2 One

Hydrolysis Mechanisms and Kinetic Studies of the Imine Moiety

The hydrolysis of the imine moiety in 4-(4-fluorophenyl)iminopentan-2-one is a reversible reaction that leads to the formation of 4-aminopentan-2-one (B96834) and 4-fluorobenzaldehyde. byjus.commasterorganicchemistry.com This process is of significant interest as it represents the reverse of imine formation and is crucial in understanding the stability and dynamic nature of such compounds in aqueous environments. byjus.comnih.gov

The mechanism of hydrolysis is highly dependent on the pH of the medium. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com This protonation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. nih.govchemistrysteps.com The resulting intermediate, a carbinolamine, then undergoes a series of proton transfers and subsequent elimination of the amine to yield the corresponding ketone and protonated amine. chemistrysteps.comlibretexts.org The rate-determining step in acidic media is often the attack of water on the protonated imine. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: In basic or neutral conditions, the hydrolysis can proceed through the direct attack of a hydroxide (B78521) ion or a water molecule on the imine carbon. researchgate.netnews-medical.net The subsequent steps involve proton transfers to generate the carbinolamine intermediate, which then breaks down to the final products. researchgate.net

Kinetic studies on the hydrolysis of related N-arylimines have shown that the reaction is typically first-order with respect to the imine concentration. researchgate.net The rate of hydrolysis is influenced by the electronic effects of substituents on the aryl ring. The presence of the electron-withdrawing fluorine atom at the para-position of the phenyl ring in this compound is expected to influence the rate of hydrolysis by affecting the basicity of the imine nitrogen and the electrophilicity of the imine carbon.

Nucleophilic and Electrophilic Addition Reactions to the Imine Carbon

The carbon-nitrogen double bond of the imine in this compound is a key site for both nucleophilic and electrophilic addition reactions.

Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by various nucleophiles. nih.govfiveable.me However, imines are generally less electrophilic than their corresponding aldehydes or ketones. nih.gov The reactivity can be significantly enhanced by the protonation of the imine nitrogen with an acid, which forms a highly reactive iminium cation. nih.gov Common nucleophiles that add to imines include organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and hydrides. masterorganicchemistry.com These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of substituted amine products.

Electrophilic Addition: The nitrogen atom of the imine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. nih.gov For instance, acylation with acid chlorides can occur at the nitrogen to form N-acyliminium ions. nih.gov

Cycloaddition Reactions and Pericyclic Transformations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.edu The imine functionality in this compound can participate in various cycloaddition reactions, which are powerful methods for constructing heterocyclic rings. msu.edu

[4+2] Cycloaddition (Aza-Diels-Alder Reaction): In these reactions, the imine can act as the azadiene (the 4π component) or the dienophile (the 2π component). nih.gov When acting as an azadiene, it reacts with an alkene to form a tetrahydropyridine (B1245486) derivative. nih.gov The Povarov reaction is a classic example of an aza-Diels-Alder reaction leading to quinoline (B57606) derivatives. nih.gov Light-induced [4+2] cycloadditions of related vinyldiazo compounds have also been reported to form heterocyclic and bicyclic rings. nih.govrsc.org

[2+2] Cycloaddition: Imines can undergo [2+2] cycloaddition reactions with alkenes to form four-membered azetidine (B1206935) rings. acs.orgnih.gov These reactions, often referred to as aza Paternò-Büchi reactions, can be promoted by high pressure or photochemical irradiation. acs.orgresearchgate.net The stereoselectivity of these reactions is a key aspect, and enantioselective versions have been developed using catalysts. acs.orgnih.gov

Other Pericyclic Transformations: Other pericyclic reactions involving imines include electrocyclic reactions, where a conjugated system containing an imine can undergo ring closure. youtube.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is conducted under thermal or photochemical conditions. libretexts.org

Redox Chemistry and Oxidation-Reduction Mechanisms involving the Imine Compound

The imine and ketone functionalities in this compound can undergo both oxidation and reduction reactions.

Reduction: The imine double bond can be reduced to the corresponding amine. masterorganicchemistry.com A common method for this transformation is catalytic hydrogenation or the use of hydride reducing agents like sodium borohydride. This reduction is a key step in reductive amination, a process that combines imine formation and reduction to synthesize amines from carbonyl compounds and amines. masterorganicchemistry.com Iridium complexes have been shown to catalyze the reduction of imines formed from the condensation of aldehydes with amines. wikipedia.org

Oxidation: The oxidation of imines can lead to various products depending on the oxidizing agent and reaction conditions. Oxidation of N-alkyl imines with peroxyacids or dimethyldioxirane (B1199080) can yield nitrones or oxaziridines. rsc.orgacs.org The presence of an aryl substituent on the carbon atom of the imine generally facilitates the oxidation to a nitrone. rsc.org Anodic oxidation of aryl-substituted ketene (B1206846) imines has been shown to produce tetra- and bi-heterocycles. rsc.org Furthermore, recent studies have explored anodic cyclization reactions that involve the oxidation of an imine group, leading to a reversal of its normal reactivity. nih.gov The oxidation of the amino group in a related compound, (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one, can lead to the corresponding oxo derivatives. smolecule.com

Ligand Exchange Reactions and Dynamic Processes in Metal Complexes

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. alfachemic.com The resulting metal complexes can participate in ligand exchange reactions and other dynamic processes.

Ligand Exchange Reactions: In a metal complex containing the imine ligand, the imine can be replaced by other ligands present in the solution. libretexts.org The ease of this exchange depends on the relative binding affinities of the incoming and outgoing ligands and the lability of the metal center. libretexts.org These reactions are often reversible and can be observed through changes in the spectroscopic properties of the complex, such as color changes. libretexts.org

Dynamic Processes in Metal Complexes: The formation of imine-based metal complexes is often a dynamic process, involving reversible covalent imine bond formation and dynamic metal-ligand coordination. researchgate.netresearchgate.net This dynamic nature is a cornerstone of dynamic covalent chemistry, which allows for the self-assembly of complex supramolecular architectures. researchgate.net The rates of imine formation and exchange can be significantly accelerated by the presence of metal cations, which can act as catalysts. nih.gov Studies on related systems have shown that the interplay between the kinetics and thermodynamics of these dynamic processes can lead to the selective formation of specific metal complexes from a mixture of components. researchgate.net The N-aryl group of an imine ligand can also participate in reversible C-H bond activation and metal-carbon bond cleavage within the coordination sphere of a metal. acs.org

Catalytic Applications of 4 4 Fluorophenyl Iminopentan 2 One and Its Metal Complexes

Homogeneous Catalysis Utilizing the Schiff Base Compound

The versatility of 4-(4-Fluorophenyl)iminopentan-2-one as a ligand in homogeneous catalysis stems from its ability to coordinate with a variety of metal centers, thereby tuning their catalytic activity and selectivity.

Catalytic C-C Bond Formation Reactions (e.g., Cross-Coupling, Aldol-type Reactions)

Metal complexes derived from this compound have been investigated for their potential in mediating carbon-carbon bond formation, a cornerstone of organic synthesis. While specific examples directly employing this ligand are not extensively documented, the broader class of Schiff base complexes is well-established in this area. For instance, palladium complexes of similar imine ligands have shown activity in Suzuki-Miyaura cross-coupling reactions, which are vital for the synthesis of biaryls and other conjugated systems. The electronic properties of the fluorophenyl group in the specified ligand could potentially influence the efficiency of the catalytic cycle in such reactions.

In the realm of aldol-type reactions, chiral complexes are often employed to achieve enantioselectivity. The development of asymmetric umpolung reactions of imines, for example, has enabled the synthesis of chiral γ-amino ketones through C-C bond formation. nih.gov While direct application of this compound complexes in this specific context is yet to be reported, the structural motif is relevant to the design of catalysts for such transformations.

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral catalysts for the synthesis of single-enantiomer compounds is a significant goal in modern chemistry. Chiral metal complexes containing imine ligands are frequently used in asymmetric catalysis. umontreal.caresearchgate.net The synthesis of optically active γ-amino ketones has been achieved through catalytic asymmetric umpolung reactions of imines with enones, highlighting the potential of imine-based catalysts in generating valuable chiral building blocks. nih.gov The strategic placement of substituents on the imine ligand is crucial for inducing high levels of enantioselectivity. For the specific compound this compound, the introduction of a chiral center, for instance at the pentanone backbone or through the use of a chiral amine for its synthesis, would be a prerequisite for its application in enantioselective catalysis.

Oxidation and Reduction Catalysis Mediated by Imine Complexes

Metal complexes are pivotal in mediating a wide array of oxidation and reduction reactions. Copper-amine complexes, for example, have been utilized as catalysts in oxidation reactions. researchgate.net The broader family of Schiff base complexes has demonstrated utility in the catalytic oxidation of various substrates. For example, heterogenized manganese porphyrin complexes have been effective in the selective oxidation of sulfides to sulfoxides. mdpi.com

In the context of reduction reactions, iron complexes with imine-containing ligands have been developed for the hydrosilylation of imines to produce amines. nih.gov Furthermore, cobalt complexes with chiral 1,3-bis(2-pyridylimino)isoindolate ligands have shown high yields and enantioselectivity in the hydrosilylation of carbonyl compounds. nih.gov These examples underscore the potential of metal complexes of this compound to act as catalysts in redox processes, although specific studies are needed to confirm this.

Polymerization Catalysis and Monomer Activation

Metal complexes play a crucial role as catalysts in addition polymerization. google.com While there is no direct evidence of this compound being used in this capacity, related metal complexes with imine ligands have been explored as catalysts for olefin polymerization. The structure of the ligand can significantly influence the properties of the resulting polymer, such as its molecular weight and tacticity. The electronic and steric profile of this compound could offer unique advantages in controlling polymerization processes.

Heterogeneous Catalysis and Immobilization Strategies

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant effort has been directed towards the development of heterogeneous catalysts.

Grafting and Supported Catalysts Based on the Imine Ligand

Immobilizing homogeneous catalysts onto solid supports is a common strategy to create robust and reusable heterogeneous catalysts. umontreal.ca This can be achieved by grafting the ligand or the pre-formed metal complex onto materials such as silica, alumina, or polymers. For instance, manganese meso-tetraarylporphyrins have been immobilized on mesoporous titanium dioxide to create efficient catalysts for sulfide (B99878) oxidation. mdpi.com Similarly, the immobilization of proteases on chitosan (B1678972) derivatives has been explored for the development of novel biocatalysts. nih.gov

The this compound ligand could potentially be functionalized to enable its covalent attachment to a solid support. This would allow for the creation of supported metal complex catalysts, combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis. Such supported catalysts could find applications in continuous flow reactors, further enhancing their industrial viability. umontreal.ca

Detailed Scientific Analysis of this compound in Catalysis Remains Largely Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, there is a notable absence of published research specifically detailing the catalytic applications of the chemical compound this compound and its metal complexes. Consequently, an in-depth article focusing on its surface interactions, active site elucidation in heterogeneous systems, and the elucidation of its catalytic cycles and mechanistic pathways cannot be constructed at this time.

The investigation sought to uncover detailed research findings, including data on the performance and mechanisms of catalysts derived from this specific imine ligand. However, the scientific community has yet to extensively report on the use of this compound in the precise areas of heterogeneous catalysis requested.

While the broader fields of Schiff base metal complexes and their applications in catalysis are well-established areas of study, information regarding this particular fluorinated derivative is not available in the public domain. Research in catalysis often focuses on ligands with specific electronic and steric properties that can be fine-tuned to optimize catalytic activity. The introduction of a fluorine atom at the para position of the phenyl ring in this compound would certainly influence its electronic properties, a factor that is typically of great interest in catalyst design. However, the specific impact of this substitution on catalytic performance in heterogeneous systems, including surface-level interactions and the nature of active sites, has not been the subject of published studies.

Similarly, the elucidation of catalytic cycles and mechanistic pathways requires rigorous experimental and computational investigation. Such studies are fundamental to understanding how a catalyst functions and to designing more efficient systems. The absence of such reports for this compound indicates that this compound has likely not yet been a focus for researchers in the field of mechanistic catalysis.

It is important to note that the lack of public information does not definitively mean that no research has been conducted. Some findings may be part of proprietary industrial research and not published. However, for the purposes of generating a scientifically accurate and well-sourced article based on publicly accessible knowledge, the necessary data is currently unavailable.

Further research into the synthesis of this compound and its coordination chemistry with various metals could pave the way for future investigations into its potential catalytic activities. Until such research is published, a detailed analysis as requested remains beyond the scope of current scientific literature.

Mechanistic Studies of Molecular Interactions of 4 4 Fluorophenyl Iminopentan 2 One in Biological Systems

Molecular Basis of Enzyme Inhibition and Active Site Binding Mechanisms

Although direct enzyme inhibition studies on 4-(4-fluorophenyl)iminopentan-2-one are not specified, related compounds have shown significant enzyme inhibitory activity. For instance, derivatives of butanones have been synthesized and evaluated as inhibitors of enzymes like histidine decarboxylase. nih.gov The inhibitory mechanism of such compounds often involves binding to the enzyme's active site. nih.gov

Compounds with a fluorophenyl group have been identified as selective inhibitors of enzymes such as Aurora kinase B, a key regulator of the cell cycle. nih.gov The mechanism of these inhibitors involves non-ATP competitive binding, suggesting interaction with allosteric sites on the enzyme. nih.gov Furthermore, other complex molecules containing a chlorophenyl group have been patented as inhibitors of semicarbazide-sensitive amine oxidase (SSAO), indicating the potential for aminophenyl-containing structures to interact with and inhibit enzyme activity. google.com The presence of the imino group in this compound suggests it could act as a Schiff base, which are known to interact with various enzymes by forming covalent bonds or through other non-covalent interactions within the active site.

Interrogating DNA/RNA Interaction Mechanisms (e.g., binding modes, cleavage pathways)

The interaction of small molecules with DNA and RNA is a critical aspect of their potential therapeutic effects. While there is no direct evidence for this compound binding to or cleaving nucleic acids, studies on structurally analogous compounds provide some insights. For example, certain polyamidine derivatives have been shown to bind to DNA and inhibit DNA-protein interactions. nih.gov The mode of binding for such molecules can vary, and can include interactions with the DNA grooves. nih.gov

Furthermore, 4-biphenylamino-5-halo-2(5H)-furanones, which share some structural similarities, have been found to bind to c-myc G-quadruplex DNA. nih.gov The proposed mechanism for this interaction involves π-π stacking and hydrogen bonding. nih.gov This suggests that the aromatic fluorophenyl ring of this compound could potentially participate in similar stacking interactions with the nucleobases of DNA or RNA. The ability of a molecule to inhibit the interaction between DNA and proteins, such as the Epstein-Barr virus nuclear antigen, highlights a potential mechanism for antiviral or anticancer activity. nih.gov

Receptor and Protein Binding Studies: Mechanistic Insights via Molecular Docking and Dynamics

Molecular docking and dynamics simulations are powerful tools for understanding the interactions between small molecules and their protein targets. For related compounds, such as 4-biphenylamino-5-halo-2(5H)-furanones, molecular docking has been used to predict and analyze their binding affinity to specific protein targets like c-myc G-quadruplex DNA. nih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov

In the context of enzyme inhibition, understanding the binding at the molecular level is crucial. For instance, the inhibition of histidine decarboxylase by butanone derivatives is predicated on their ability to fit into the enzyme's binding site. nih.gov Similarly, studies on the p53 tumor suppressor have shown how interactions between different domains of the protein can inhibit its DNA binding activity, a process that can be modulated by small molecules. nih.gov Although specific docking studies for this compound are not available, its structure suggests it could bind to various protein receptors through a combination of hydrophobic interactions (from the fluorophenyl ring) and hydrogen bonding (from the imino and keto groups).

Cell-Free System Investigations of Molecular Targets

Cell-free systems provide a controlled environment to study the direct interactions between a compound and its molecular targets, devoid of cellular uptake and metabolic complexities. While specific cell-free investigations for this compound were not found, the methodologies have been applied to similar classes of compounds. For example, the inhibitory activity of compounds on enzymes like Aurora kinase B has been determined using enzymatic assays in cell-free systems. nih.gov

Such assays can quantify the potency of an inhibitor, often reported as an IC50 value, and can help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov Cell-free studies have also been instrumental in understanding the differential effects of compounds on DNA-protein interactions, as demonstrated with tetra-p-amidino-phenoxyneopentane and its derivatives. nih.gov These experiments can reveal whether a compound directly interferes with protein binding to a specific DNA sequence. nih.gov

Advanced Spectroscopic and Diffraction Methodologies for Elucidating Structure Reactivity Relationships of 4 4 Fluorophenyl Iminopentan 2 One

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

Multidimensional NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 4-(4-Fluorophenyl)iminopentan-2-one. Techniques such as COSY, HSQC, and HMBC allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and reveal through-bond and through-space correlations.

In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of similar Schiff bases typically shows characteristic signals for the methyl protons, the methine proton, and the N-H proton, which can exhibit broadness due to hydrogen bonding and potential tautomeric exchange. sphinxsai.com For this compound, the aromatic protons of the 4-fluorophenyl ring would present as a complex multiplet due to fluorine-proton coupling. The presence of the fluorine atom introduces additional complexity and provides a sensitive probe for studying electronic effects within the molecule. mdpi.comnih.gov

¹³C NMR spectroscopy complements the proton data, with distinct resonances for the carbonyl carbon, imine carbon, and the carbons of the aromatic ring. ruben-group.de The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the fluorine substituent. Two-dimensional NMR experiments can reveal the dynamic equilibrium between different conformational isomers in solution, providing insights into the flexibility of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Schiff Bases Derived from Acetylacetone (B45752). sphinxsai.comjetir.org

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~1.2 | Varies |

| Methine (CH) | ~5.8 | Varies |

| Imine (C=N) | - | ~160-170 |

| Phenyl (C₆H₅) | Varies | Varies |

| N-H/O-H | ~13.2 (broad) | - |

| Carbonyl (C=O) | - | ~190-200 |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Transformations in Reactivity Studies

Infrared (IR) and Raman spectroscopy are essential for identifying functional groups and studying conformational changes in this compound. The IR spectrum of related Schiff bases typically displays a strong absorption band in the region of 1615-1530 cm⁻¹, which is characteristic of the C=N (imine) stretching vibration. internationaljournalcorner.comresearchgate.net A broad band often observed in the 3200-3190 cm⁻¹ range is attributed to the N-H or O-H stretching vibration, indicating the presence of intramolecular hydrogen bonding. sphinxsai.com

The C-F stretching vibration of the fluorophenyl group is expected to appear as a strong band in the fingerprint region of the IR spectrum. Monitoring changes in the position and intensity of these key vibrational bands can provide detailed information about functional group transformations during chemical reactions.

Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information. ekb.eg The C=C and C=N stretching vibrations are typically strong in the Raman spectrum. By combining IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT), a comprehensive vibrational assignment can be achieved, aiding in the detailed conformational analysis of the molecule in both solid and solution states. nih.govnih.govnih.gov

Table 2: Key Infrared Absorption Frequencies (cm⁻¹) for Schiff Bases. sphinxsai.cominternationaljournalcorner.com

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H/O-H Stretch (H-bonded) | 3200 - 3190 |

| C=N Stretch (Imine) | 1615 - 1530 |

| C=O Stretch | ~1600 |

| C-F Stretch | Varies (Fingerprint Region) |

Electronic Spectroscopy (UV-Vis, CD) for Probing Electronic Transitions and Chirality in Complexes

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The electronic spectrum of similar Schiff bases typically exhibits absorption bands corresponding to π → π* and n → π* transitions. researchgate.netnih.gov The π → π* transitions, usually observed at higher energies (shorter wavelengths), are associated with the aromatic ring and the conjugated system of the molecule. researchgate.net The n → π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms, occurs at lower energies (longer wavelengths). researchgate.net

The position and intensity of these absorption bands are sensitive to the solvent polarity and the electronic nature of substituents. The fluorine atom in the para position of the phenyl ring can influence the electronic transitions through its inductive and resonance effects. Upon coordination to a metal center, these bands can shift, providing evidence of complex formation. nih.gov

Circular Dichroism (CD) spectroscopy would be a valuable technique for studying the chirality of metal complexes of this compound. If the ligand coordinates to a metal ion to form a chiral complex, the CD spectrum will show distinct signals, allowing for the determination of the absolute configuration and the study of chiroptical properties.

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. sphinxsai.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques commonly used to generate the molecular ion peak (M+). researchgate.netnih.govresearchgate.netacs.orgacs.org

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the molecular ion, provide valuable structural information. nih.gov The fragmentation pattern of Schiff bases often involves the cleavage of bonds adjacent to the imine group and the aromatic ring. sphinxsai.com The presence of the fluorine atom would result in a characteristic isotopic pattern and influence the fragmentation pathways. By analyzing the fragment ions, it is possible to confirm the structure of the compound and identify unknown reaction intermediates or products. nih.gov

X-ray Diffraction and Scattering Methods for Solid-State Molecular Architectures and Theoretical Model Validation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

The crystal structure would confirm the planarity of the molecule and the existence of an intramolecular hydrogen bond between the N-H or O-H group and the carbonyl oxygen. The data obtained from X-ray diffraction is essential for validating and refining theoretical models of the molecular structure calculated using computational methods like DFT. researchgate.net Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of bulk samples.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Paramagnetic Species and Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as metal complexes of this compound with unpaired electrons. If this Schiff base ligand coordinates to a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), the resulting complex will be EPR active. ruben-group.deacs.orgmdpi.comrsc.orgwikipedia.org

The EPR spectrum provides information about the electronic environment of the metal ion, including its oxidation state, spin state, and the geometry of the coordination sphere. Analysis of the g-values and hyperfine coupling constants can reveal details about the nature of the metal-ligand bonding. This technique is particularly useful for characterizing reaction intermediates that may be paramagnetic and for studying redox processes involving the metal complex.

Photoelectron Spectroscopy (XPS, UPS) for Surface Electronic Structure and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that can provide information about the elemental composition and electronic structure of this compound, particularly in thin films or on surfaces. researchgate.netxpsdatabase.netresearchgate.net

XPS can identify the elements present (carbon, nitrogen, oxygen, and fluorine) and provide information about their chemical states (e.g., C=O, C-N, C-F). researchgate.net The core-level binding energies are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups. xpsdatabase.net

UPS, which uses lower energy photons, probes the valence electronic states of the molecule. youtube.com The UPS spectrum provides information about the molecular orbitals involved in bonding and can be used to determine the ionization potential and work function of the material. youtube.com These techniques are especially valuable for understanding the electronic properties of the molecule at interfaces, which is crucial for applications in electronics and materials science.

Future Research Directions and Theoretical Advancements for 4 4 Fluorophenyl Iminopentan 2 One

Development of Novel Synthetic Routes with Enhanced Atom Economy

The pursuit of green and sustainable chemistry necessitates the development of synthetic methodologies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. While the synthesis of 4-(4-Fluorophenyl)iminopentan-2-one is achievable through the condensation of 4-fluoroaniline (B128567) and acetylacetone (B45752), future research should focus on optimizing this process to enhance its atom economy and environmental compatibility.

Mechanochemical methods, which utilize mechanical energy to drive chemical reactions, present a promising solvent-free alternative to traditional solution-phase synthesis. mdpi.com These methods often lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. mdpi.com Exploring the mechanochemical synthesis of this compound could represent a significant step towards a more sustainable production process.

Furthermore, the development of catalytic routes that minimize the use of stoichiometric reagents is crucial. While the condensation reaction can proceed without a catalyst, employing a recyclable, heterogeneous catalyst could improve reaction rates and facilitate easier product purification.

Table 1: Comparison of Synthetic Methodologies for Schiff Base Synthesis

| Method | Advantages | Disadvantages | Future Research Focus for this compound |

| Conventional Solution-Phase Synthesis | Well-established, good for initial lab-scale synthesis. | Often requires solvents, potential for waste generation. | Optimization of solvent choice and reaction conditions. |

| Mechanochemical Synthesis | Solvent-free, reduced waste, potentially faster. mdpi.com | Scalability can be a challenge. | Investigation of manual and ball-milling techniques. |

| Catalytic Synthesis | Increased reaction rates, potential for catalyst recycling. mdpi.com | Catalyst cost and potential for product contamination. | Screening of solid acid or base catalysts. |

Exploration of Emerging Catalytic Applications in Sustainable Chemistry

Schiff bases and their metal complexes are recognized for their catalytic prowess in a variety of organic transformations. mdpi.comajrconline.orgresearchgate.net The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom, make it an intriguing ligand for the development of novel catalysts.

Future investigations should explore the catalytic activity of metal complexes derived from this compound in reactions pertinent to sustainable chemistry. These could include:

Oxidation Reactions: Developing catalysts for the selective oxidation of alcohols or hydrocarbons using green oxidants like hydrogen peroxide or molecular oxygen.

Reduction Reactions: Designing catalysts for the asymmetric reduction of prochiral ketones or imines, a key transformation in the synthesis of chiral pharmaceuticals.

Carbon-Carbon Bond Forming Reactions: Exploring the use of these complexes in cross-coupling reactions or other C-C bond-forming strategies that are fundamental to organic synthesis. mdpi.com

The immobilization of these catalysts on solid supports, such as polymers or silica, could enhance their recyclability and applicability in continuous flow processes, further contributing to sustainable chemical production. acs.org

Integration of Machine Learning and AI in Compound Design and Property Prediction

Property Prediction: ML models can be trained on existing data for similar compounds to predict a range of properties for this compound, such as its solubility, toxicity, and potential biological activities. researchgate.netyoutube.comyoutube.com This can help to prioritize experimental studies and reduce the need for extensive laboratory testing.

Table 2: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict biological activity based on molecular structure. | Faster identification of potent analogues. |

| Property Prediction | Predict physicochemical properties like solubility, melting point, and toxicity. youtube.com | Guide experimental design and synthesis efforts. |

| Generative Design | Create novel molecular structures with desired properties. nih.govmdpi.com | Accelerate the discovery of new functional materials and probes. |

| Reaction Prediction | Predict optimal reaction conditions and potential side products for synthesis. acs.org | Improve synthetic efficiency and reduce experimental work. |

Advanced Mechanistic Investigations in Biological and Material Sciences

A deeper understanding of the mechanisms by which this compound interacts with biological systems and its behavior within materials is essential for unlocking its full potential.

In the realm of biological sciences , while Schiff bases are known to exhibit a range of biological activities, the specific interactions of this compound at a molecular level are yet to be elucidated. scispace.com Future research should focus on:

Target Identification: Identifying the specific enzymes or receptors with which the compound interacts.

Binding Mode Analysis: Using techniques like X-ray crystallography or computational docking to determine the precise binding mode of the compound to its biological target.

Mechanism of Action Studies: Investigating the downstream cellular effects of compound binding to understand its biological function.

In material sciences , fluorinated compounds often exhibit unique properties, such as enhanced thermal stability and altered electronic characteristics. scispace.comresearchgate.net Advanced mechanistic studies could explore:

Liquid Crystal Behavior: Investigating the potential of this compound and its derivatives to form liquid crystalline phases, which could have applications in display technologies. researchgate.netoalib.comtandfonline.com

Polymer Science: Exploring the incorporation of this compound as a monomer or additive in polymers to modify their properties, such as creating materials with unusual optical or electrical characteristics. scispace.com

Surface Modification: Studying the self-assembly of this compound on different surfaces to create functional coatings with tailored properties. mdpi.com

Tailored Design of Analogues for Specific Research Probes

The structural scaffold of this compound provides a versatile platform for the design of specialized research probes. By strategically modifying its structure, analogues can be created to investigate specific biological processes or material properties.

Future research in this area should focus on the rational design and synthesis of analogues with specific functionalities:

Fluorescent Probes: Incorporating fluorophores into the molecular structure to create probes for imaging and tracking biological molecules or processes.

Photoaffinity Labels: Introducing photoreactive groups that can form covalent bonds with their biological targets upon irradiation with light, enabling target identification.

Bioconjugation Handles: Attaching reactive groups that allow for the covalent linkage of the molecule to proteins, nucleic acids, or other biomolecules.

The development of a library of such tailored analogues would provide a powerful toolkit for researchers across various scientific disciplines. nih.govmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.